molecular formula C7H5FN2O B581176 5-Fluoro-6-methoxynicotinonitrile CAS No. 1256788-78-9

5-Fluoro-6-methoxynicotinonitrile

Cat. No.: B581176
CAS No.: 1256788-78-9
M. Wt: 152.128
InChI Key: ZKDZWNRDLUSNHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-6-methoxynicotinonitrile is an organic compound with the molecular formula C7H5FN2O. It is a derivative of nicotinonitrile, where the hydrogen atoms at positions 5 and 6 of the pyridine ring are replaced by a fluorine atom and a methoxy group, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methoxynicotinonitrile typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methoxynicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methoxynicotinonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxypyridine: A precursor in the synthesis of 5-Fluoro-6-methoxynicotinonitrile.

    6-Fluoro-5-methoxynicotinonitrile: A regioisomer with similar properties but different reactivity.

    5-Fluoro-6-hydroxynicotinonitrile: A hydroxyl derivative with distinct chemical behavior.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a methoxy group on the pyridine ring, which imparts specific electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

5-fluoro-6-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c1-11-7-6(8)2-5(3-9)4-10-7/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDZWNRDLUSNHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857090
Record name 5-Fluoro-6-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256788-78-9
Record name 5-Fluoro-6-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.